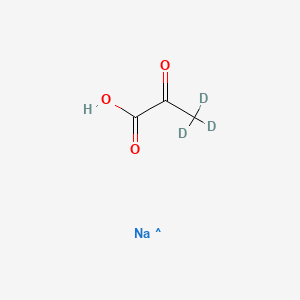

Sodium Pyruvate (D3, 97-98%)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

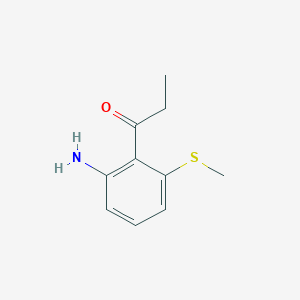

Sodium pyruvate (D3, 97-98%) is a deuterated form of sodium pyruvate, where three hydrogen atoms are replaced by deuteriumSodium pyruvate is commonly used in cell culture media as an additional energy source and has protective effects against hydrogen peroxide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium pyruvate can be synthesized through various methods. One common method involves the recrystallization process. The steps include:

- Preparing an aqueous solution of sodium pyruvate by dissolving a crude product in purified water and filtering to remove inorganic impurities.

- Adding the aqueous solution to an ice bath containing anhydrous ethanol, leading to crystallization and precipitation of sodium pyruvate.

- Filtering, drying under reduced pressure, sieving, and pulverizing to obtain the pure white solid sodium pyruvate .

Industrial Production Methods: The industrial production of sodium pyruvate involves similar steps but on a larger scale. The process is designed to be environmentally friendly, with recyclable solvents and high yield, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Sodium pyruvate undergoes various chemical reactions, including:

Oxidation: Sodium pyruvate can act as a peroxide scavenger in aerobic oxidation reactions under carbene catalysis.

Reduction: It can be reduced to lactate under anaerobic conditions.

Substitution: Sodium pyruvate can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium pyruvate is used with ambient air as the sole oxidant under mild and green conditions.

Reduction: Enzymatic reduction using lactate dehydrogenase.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products:

Oxidation: Imidates and amidines from imines.

Reduction: Lactate.

Substitution: Various substituted pyruvates.

Aplicaciones Científicas De Investigación

Sodium pyruvate (D3, 97-98%) has a wide range of applications in scientific research:

Mecanismo De Acción

Sodium pyruvate exerts its effects through several mechanisms:

Energy Production: It is converted to acetyl coenzyme A, which enters the tricarboxylic acid cycle to produce ATP aerobically.

Antioxidant Properties: Acts as an endogenous antioxidant, neutralizing reactive oxygen species like hydrogen peroxide.

Metabolic Pathways: Involved in glycolysis and pyruvate dehydrogenase pathways, crucial for biological energy production.

Comparación Con Compuestos Similares

- Pyruvic acid

- Sodium lactate

- Sodium acetate

Sodium pyruvate (D3, 97-98%) stands out due to its unique properties and wide range of applications in various scientific fields.

Propiedades

Fórmula molecular |

C3H4NaO3 |

|---|---|

Peso molecular |

114.07 g/mol |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/i1D3; |

Clave InChI |

DAQHMCWYXJEOCG-NIIDSAIPSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(=O)C(=O)O.[Na] |

SMILES canónico |

CC(=O)C(=O)O.[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)

![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)

![4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline](/img/structure/B14076226.png)

![(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]](/img/structure/B14076235.png)